molecular formula C23H26INO2 B12301443 rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate

rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate

Cat. No.: B12301443
M. Wt: 475.4 g/mol
InChI Key: CMJOVVUPSGHBNG-LRSLUSHPSA-N
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Description

rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate is a complex organic compound with a unique structure. It is characterized by the presence of an iodine atom, a benzyl group, and a phenyl group, making it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the cyclopenta[d]azepine core, followed by the introduction of the iodine and benzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions are still under investigation, but they may include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C23H26INO2

Molecular Weight

475.4 g/mol

IUPAC Name

benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyl-2,4,5,5a,6,7,8,8a-octahydro-1H-cyclopenta[d]azepine-3-carboxylate

InChI

InChI=1S/C23H26INO2/c24-22-20-12-14-25(23(26)27-16-17-7-3-1-4-8-17)13-11-19(20)15-21(22)18-9-5-2-6-10-18/h1-10,19-22H,11-16H2/t19-,20+,21-,22-/m0/s1

InChI Key

CMJOVVUPSGHBNG-LRSLUSHPSA-N

Isomeric SMILES

C1CN(CC[C@@H]2[C@@H]1C[C@H]([C@H]2I)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Canonical SMILES

C1CN(CCC2C1CC(C2I)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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